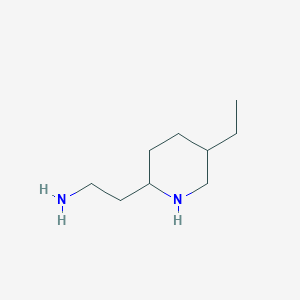
4-Ethyl-3-(oxan-3-YL)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3-(oxan-3-YL)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by an ethyl group at the 4th position, an oxan-3-yl group at the 3rd position, and an amine group at the 5th position of the pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(oxan-3-YL)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the ethyl group: This can be done via alkylation using ethyl halides in the presence of a base.
Attachment of the oxan-3-yl group: This step involves the reaction of the pyrazole derivative with an oxan-3-yl halide under nucleophilic substitution conditions.
Introduction of the amine group: This can be achieved through the reduction of a nitro group or the substitution of a halide with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-3-(oxan-3-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
4-Ethyl-3-(oxan-3-YL)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 4-Ethyl-3-(oxan-3-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethyl-1H-pyrazol-5-amine: Lacks the oxan-3-yl group.
3-(Oxan-3-YL)-1H-pyrazol-5-amine: Lacks the ethyl group.
4-Methyl-3-(oxan-3-YL)-1H-pyrazol-5-amine: Has a methyl group instead of an ethyl group.
Uniqueness
4-Ethyl-3-(oxan-3-YL)-1H-pyrazol-5-amine is unique due to the presence of both the ethyl and oxan-3-yl groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H17N3O |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
4-ethyl-5-(oxan-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-2-8-9(12-13-10(8)11)7-4-3-5-14-6-7/h7H,2-6H2,1H3,(H3,11,12,13) |
Clé InChI |
QYEYIHGFRFEUJH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NN=C1N)C2CCCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


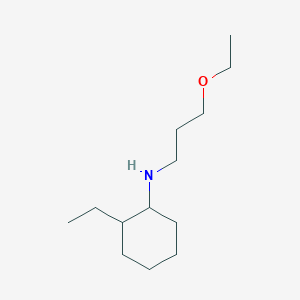
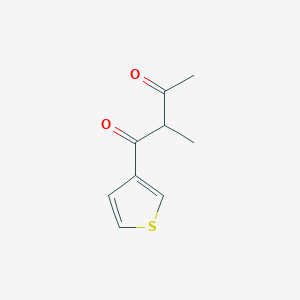
![5-[(2-Cyclopropylethyl)amino]pyridine-2-carbonitrile](/img/structure/B15272991.png)
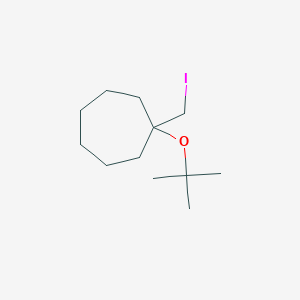
![3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15273013.png)

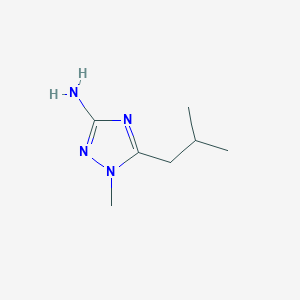
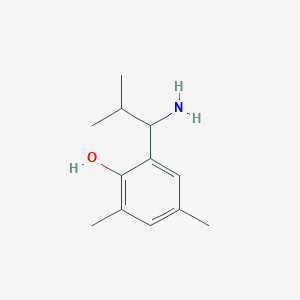
![4-Methyl-2-[(propylamino)methyl]phenol](/img/structure/B15273038.png)
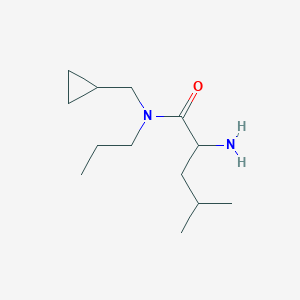
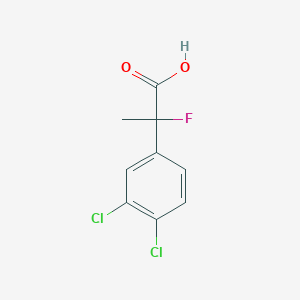
![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B15273066.png)

